Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a trimethylsilyl group through an ethenyl linkage. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions with aldehydes and ketones, forming trimethylsilyl ethers.
Substitution Reactions: It can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide, which facilitate the formation of reactive intermediates . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the generation of reactive intermediates, such as trifluoromethide ions, which can participate in various chemical reactions . These intermediates can attack electrophilic centers in target molecules, leading to the formation of new chemical bonds. The presence of the trifluoromethyl group enhances the reactivity and stability of these intermediates, making the compound a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both the trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in various chemical transformations, particularly in the synthesis of fluorinated compounds .
Eigenschaften
CAS-Nummer |
921610-52-8 |
---|---|
Molekularformel |
C12H15F3OSi |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-8-7-10-5-4-6-11(9-10)12(13,14)15/h4-9H,1-3H3 |
InChI-Schlüssel |
BFVHPUSSMUEOIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC=CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.